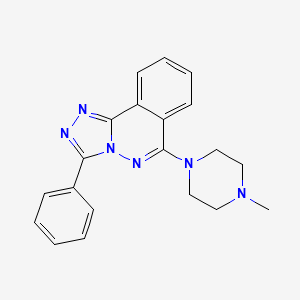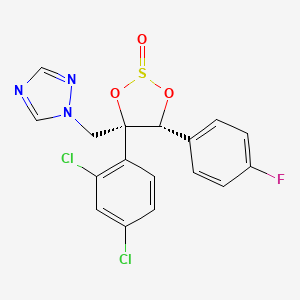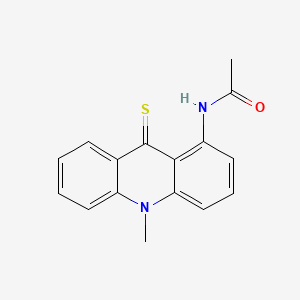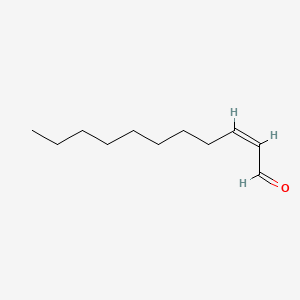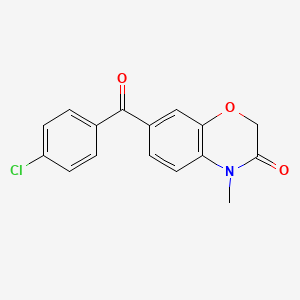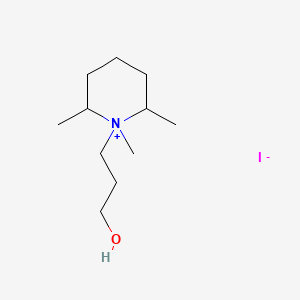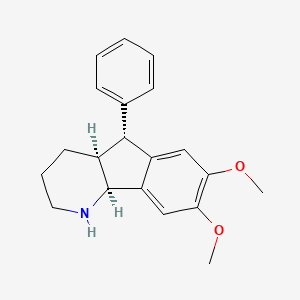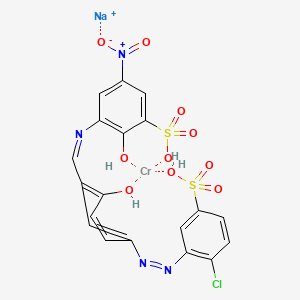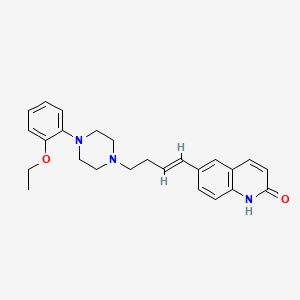
6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)carbostyril
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)carbostyril is a complex organic compound that belongs to the class of carbostyril derivatives This compound is characterized by the presence of a piperazine ring substituted with an ethoxyphenyl group and a butenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)carbostyril typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the reaction of 2-ethoxyphenylamine with 1,4-dibromobutane to form 4-(2-ethoxyphenyl)-1-bromobutane. This intermediate is then reacted with piperazine to yield 4-(4-(2-ethoxyphenyl)-1-piperazinyl)-1-butanol.
Cyclization to Form Carbostyril: The piperazine intermediate is then subjected to cyclization with an appropriate reagent, such as phosgene or triphosgene, to form the carbostyril core structure.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)carbostyril undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)carbostyril has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development targeting specific receptors or enzymes.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)carbostyril involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: This compound shares a similar piperazine core but differs in its functional groups and overall structure.
4-Hydroxy-2-quinolones: These compounds have a similar carbostyril core but differ in their substituents and biological activities.
Uniqueness
6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)carbostyril is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl and butenyl substituents provide unique reactivity and potential for diverse applications compared to other similar compounds.
Propiedades
Número CAS |
80834-80-6 |
|---|---|
Fórmula molecular |
C25H29N3O2 |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
6-[(E)-4-[4-(2-ethoxyphenyl)piperazin-1-yl]but-1-enyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C25H29N3O2/c1-2-30-24-9-4-3-8-23(24)28-17-15-27(16-18-28)14-6-5-7-20-10-12-22-21(19-20)11-13-25(29)26-22/h3-5,7-13,19H,2,6,14-18H2,1H3,(H,26,29)/b7-5+ |
Clave InChI |
WTQXWMCWQHOPRX-FNORWQNLSA-N |
SMILES isomérico |
CCOC1=CC=CC=C1N2CCN(CC2)CC/C=C/C3=CC4=C(C=C3)NC(=O)C=C4 |
SMILES canónico |
CCOC1=CC=CC=C1N2CCN(CC2)CCC=CC3=CC4=C(C=C3)NC(=O)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-Tert-butyl-5-methylphenyl)sulfanyl]-6-hydroxy-2-(4-hydroxyphenyl)-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12719140.png)
